

# Spectroscopic Analysis of P-[(1-Oxoallyl)amino]benzoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *P-[(1-Oxoallyl)amino]benzoic acid*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **P-[(1-Oxoallyl)amino]benzoic acid**, also known as N-Acryloyl-p-aminobenzoic acid. This compound is of significant interest in various fields, including polymer chemistry and drug development, due to its reactive vinyl group and the biological relevance of the p-aminobenzoic acid moiety. This guide details the key spectroscopic data, experimental protocols, and structural characterization of this molecule.

## Chemical Structure and Properties

**P-[(1-Oxoallyl)amino]benzoic acid** is a derivative of p-aminobenzoic acid where the amino group is acylated with an acryloyl group.

Chemical Structure:

Caption: Chemical structure of **P-[(1-Oxoallyl)amino]benzoic acid**.

Table 1: Physical and Chemical Properties

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	191.18 g/mol
Melting Point	242-243 °C[1]
Alternate Name	N-Acryloyl-p-aminobenzoic acid

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **P-[(1-Oxoallyl)amino]benzoic acid**, providing a detailed fingerprint for its identification and characterization.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment
3210	N-H and O-H stretching (Amide and Carboxylic Acid)[1]
1670	C=O stretching (Amide I)[1]
Anticipated	~1700 (C=O, Carboxylic Acid), ~1630 (C=C, Vinyl), ~1600, ~1495 (C=C, Aromatic)

Table 3: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: Trifluoroacetic Acid (TFA) with Tetramethylsilane (TMS) as internal standard[1]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
5.97	dd	1H	J <sub>cis</sub> = 3.8, J <sub>trans</sub> = 7	Vinylic Proton
6.57-6.67	m	2H	-	Vinylic Protons
7.73	d	2H	8.2	Aromatic Protons (ortho to -NHCO)
8.20	d	2H	8.2	Aromatic Protons (ortho to -COOH)

Table 4: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

No experimental data found in the searched literature. Predicted chemical shifts are provided for reference.

Chemical Shift ( $\delta$ , ppm)	Assignment
~128-132	Vinylic Carbons
~118-145	Aromatic Carbons
~165	Amide Carbonyl Carbon
~170	Carboxylic Acid Carbonyl Carbon

Table 5: Mass Spectrometry (MS) Data

No experimental data found in the searched literature. Predicted m/z values are provided for reference.

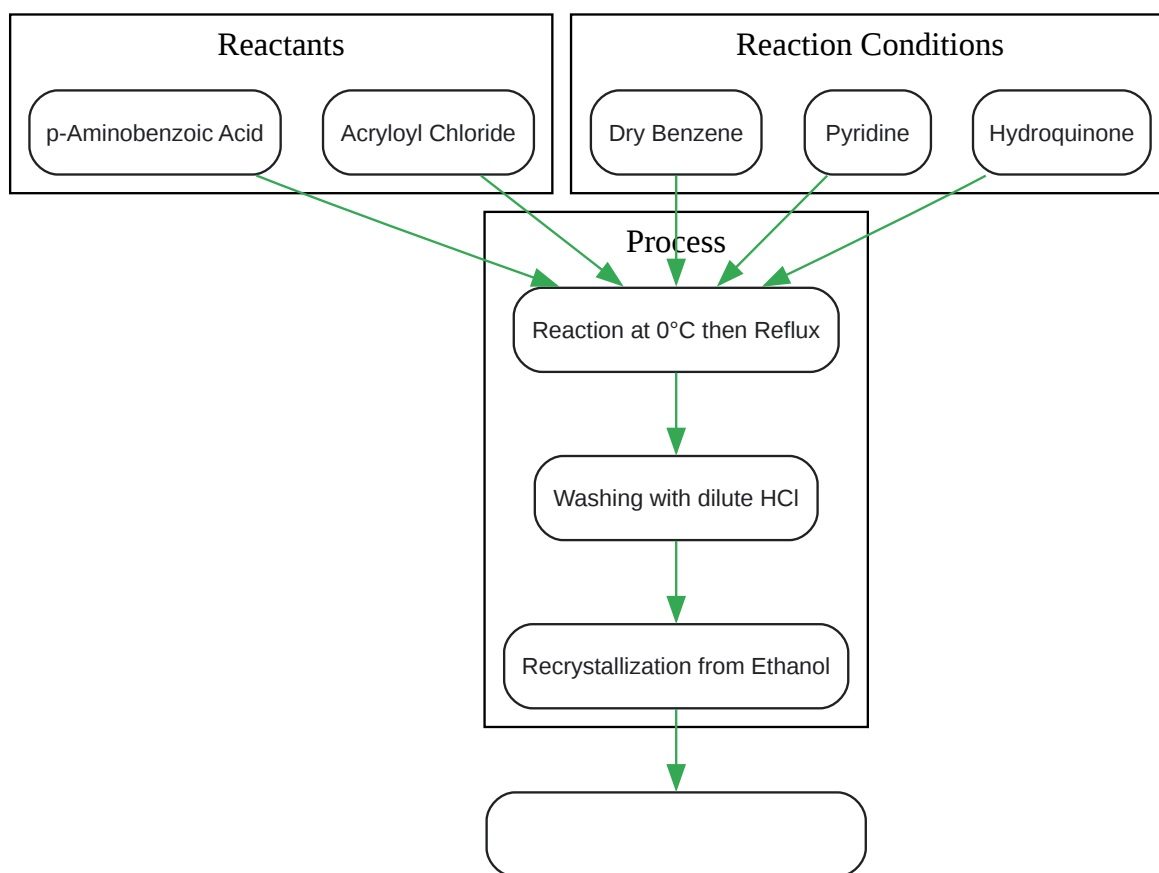
Ion	Predicted m/z
[M] <sup>+</sup>	191.06
[M+H] <sup>+</sup>	192.06
[M+Na] <sup>+</sup>	214.05

## Experimental Protocols

### Synthesis of P-[(1-Oxoallyl)amino]benzoic acid

The synthesis of **P-[(1-Oxoallyl)amino]benzoic acid** is typically achieved through the Schotten-Baumann reaction, which involves the acylation of p-aminobenzoic acid with acryloyl chloride.

Diagram 1: Synthesis Workflow



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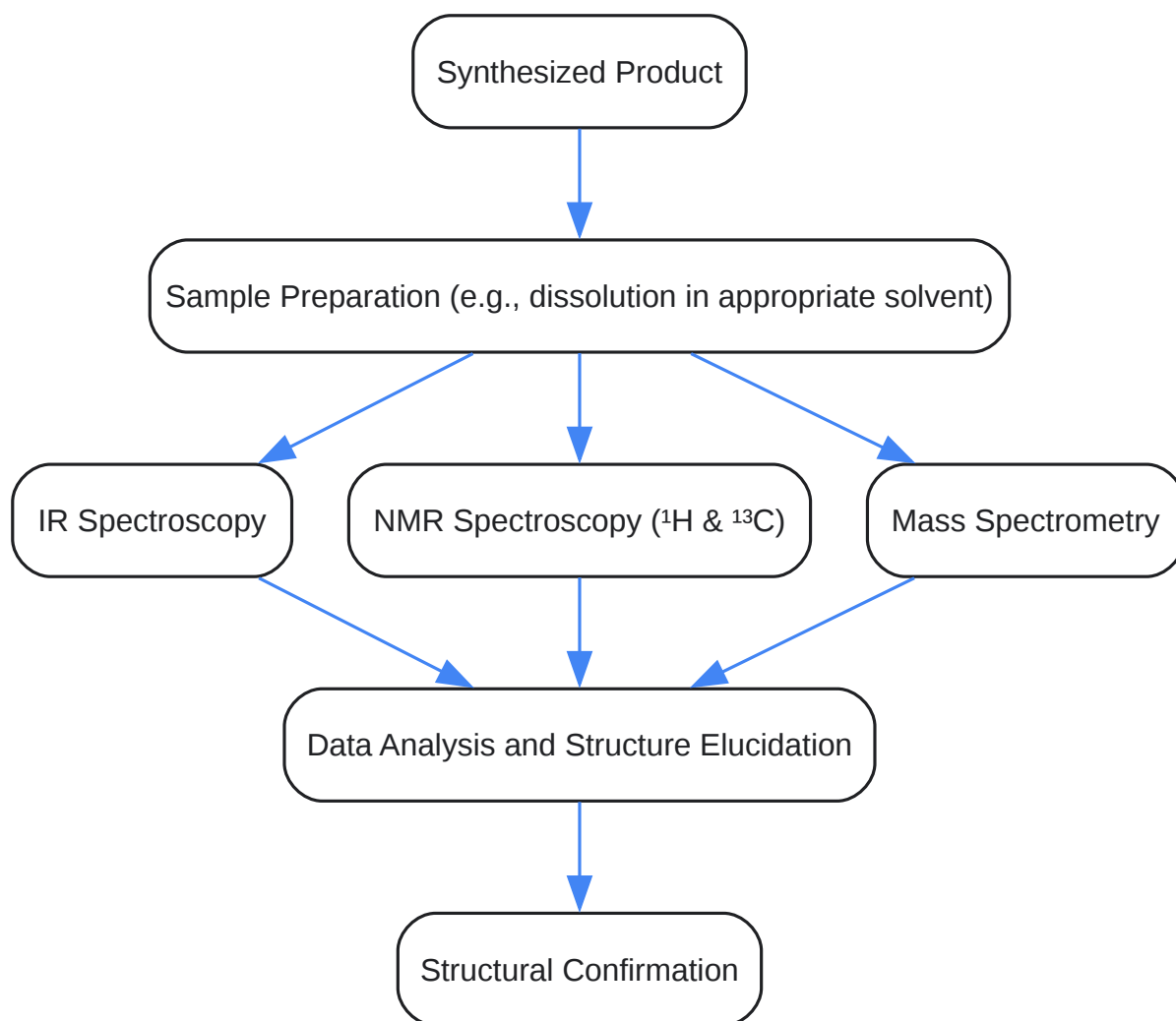
Caption: General workflow for the synthesis of **P-[(1-Oxoallyl)amino]benzoic acid**.

#### Detailed Protocol:

- A suspension of p-aminobenzoic acid (0.1 mol), pyridine (0.02 mol), and hydroquinone (0.005 mol) in dry benzene (100 mL) is prepared in a flask equipped with a stirrer, thermometer, and dropping funnel.
- The mixture is cooled to 0°C.
- A solution of acryloyl chloride (0.1 mol) in dry benzene (100 mL) is added dropwise over a period of 30 minutes while maintaining the temperature at 0°C.
- After the addition is complete, the reaction mixture is refluxed for 4 hours.
- After cooling, the solid product is collected by filtration.
- The crude product is washed with cold dilute HCl (4 M) to remove any unreacted p-aminobenzoic acid.
- The final product is purified by recrystallization from ethanol.

## Spectroscopic Analysis

Diagram 2: Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of the synthesized compound.

#### Methodologies:

- **Infrared (IR) Spectroscopy:** IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ , or as reported, TFA). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
- **Mass Spectrometry (MS):** Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and fragmentation pattern of the compound.

## Interpretation of Spectroscopic Data

The spectroscopic data provides key insights into the molecular structure of **P-[(1-Oxoallyl)amino]benzoic acid**.

- **IR Spectrum:** The presence of the N-H and O-H stretching bands confirms the amide and carboxylic acid functional groups. The strong carbonyl absorption for the amide is a key indicator of successful acylation.
- **$^1\text{H}$  NMR Spectrum:** The signals in the vinylic region (5.9-6.7 ppm) are characteristic of the acryloyl group. The two doublets in the aromatic region confirm the para-substitution pattern of the benzene ring. The downfield shift of the aromatic protons compared to p-aminobenzoic acid is consistent with the electron-withdrawing effect of the newly formed amide group.
- **$^{13}\text{C}$  NMR Spectrum (Predicted):** The predicted spectrum would show distinct signals for the vinylic, aromatic, and carbonyl carbons, providing further confirmation of the molecular structure.
- **Mass Spectrum (Predicted):** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.



## Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of **P-[(1-Oxoallyl)amino]benzoic acid**. The provided data and protocols are essential for the unambiguous identification, characterization, and quality control of this important chemical compound in research and development settings. While experimental  $^{13}\text{C}$  NMR and mass spectrometry data were not available in the reviewed literature, the provided information from IR and  $^1\text{H}$  NMR, combined with the detailed synthesis protocol, offers a robust foundation for scientists working with this molecule. It is recommended that researchers generate  $^{13}\text{C}$  NMR and mass spectrometry data for their synthesized samples to complete the full spectroscopic characterization.

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## References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
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Address: 3281 E Guasti Rd  
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